molecular formula C17H16BrNO4 B4734817 2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4734817
M. Wt: 378.2 g/mol
InChI Key: RJVRHHRZHVKJBO-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a bromophenoxy group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 2-bromophenol. This intermediate is then reacted with epichlorohydrin to form 2-(2-bromophenoxy)propanol. The final step involves the reaction of 2-(2-bromophenoxy)propanol with 2,3-dihydro-1,4-benzodioxin-6-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenoxy derivatives.

Scientific Research Applications

2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the benzodioxin moiety could influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 2-(2-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 2-(2-iodophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Uniqueness

Compared to similar compounds, 2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological or chemical properties.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVRHHRZHVKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 6
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2-(2-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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